molecular formula C19H29N5O4 B2962785 pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 326018-60-4

pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No. B2962785
CAS RN: 326018-60-4
M. Wt: 391.472
InChI Key: IYEWZJQGAPOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C19H29N5O4 and its molecular weight is 391.472. The purity is usually 95%.
BenchChem offers high-quality pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis often involves the transformation of simpler molecules into more complex ones through various reactions. For example, the treatment of 2-methylfuran with phosphoric acid yields tetrameric products, demonstrating the possibility of complex molecular synthesis from simpler precursors (Ishigaki & Shono, 1974). This process's understanding can be crucial for synthesizing complex molecules like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate.

Bioorthogonal Chemistry

Bioorthogonal chemical reporters enable the direct visualization and identification of acetylated proteins, providing insights into protein function and regulation (Yang, Ascano, & Hang, 2010). This approach could potentially be adapted to study modifications or interactions involving compounds like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate in biological systems.

Organic Chemistry and Drug Design

In the context of drug design, understanding the synthesis and functionalization of complex molecules is crucial. For instance, the synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists demonstrates the intricate chemical modifications possible for therapeutic purposes (Iso & Kozikowski, 2006). Such knowledge could inform the development of novel compounds with specific biological activities.

properties

IUPAC Name

pentyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-3-4-9-12-28-14(25)13-24-15-16(22(2)19(27)21-17(15)26)20-18(24)23-10-7-5-6-8-11-23/h3-13H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWZJQGAPOPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

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